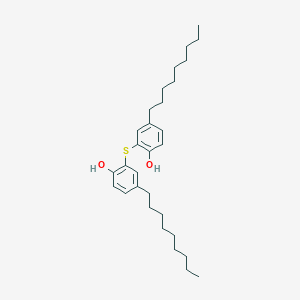

2,2'-Thiobis(4-nonylphenol)

説明

特性

CAS番号 |

1258-75-9 |

|---|---|

分子式 |

C30H46O2S |

分子量 |

470.8 g/mol |

IUPAC名 |

2-(2-hydroxy-5-nonylphenyl)sulfanyl-4-nonylphenol |

InChI |

InChI=1S/C30H46O2S/c1-3-5-7-9-11-13-15-17-25-19-21-27(31)29(23-25)33-30-24-26(20-22-28(30)32)18-16-14-12-10-8-6-4-2/h19-24,31-32H,3-18H2,1-2H3 |

InChIキー |

SGZMYCSMZPSIKX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCC)O |

正規SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCC)O |

他のCAS番号 |

1258-75-9 |

同義語 |

2,2'-thiobis(4-nonylphenol) |

製品の起源 |

United States |

Alkyl Chain Oxidation Pathway:

This pathway is common in various fungi and some bacteria. It involves the progressive shortening of the nonyl side chain.

Terminal Hydroxylation: The degradation is often initiated by the hydroxylation of the terminal carbon of the nonyl chain by a monooxygenase enzyme.

Stepwise Oxidation: The terminal alcohol is then further oxidized to an aldehyde and then to a carboxylic acid.

β-Oxidation: The resulting fatty acid can then undergo β-oxidation, where the alkyl chain is shortened by two carbon units in each cycle.

Decarboxylation: In some fungal strains, such as Aspergillus, the degradation of 4-n-NP has been shown to start with a reaction at the terminal end of the alkyl chain, involving a cycle of hydroxylation, subsequent oxidation at the α-carbon position, and decarboxylation, which reduces the chain by one carbon atom at a time nih.gov.

Aromatic Ring Modification and Cleavage Pathways:

This mechanism involves initial modifications to the phenol (B47542) ring, leading to its eventual cleavage.

ipso-Hydroxylation: This is a key pathway identified in Sphingomonas species for branched nonylphenol isomers. A monooxygenase enzyme hydroxylates the C1 position of the phenol ring (the ipso position), which is the carbon atom attached to the nonyl group. This leads to the formation of an unstable dienone intermediate. Subsequently, the nonyl group is cleaved off, often as a nonyl alcohol, and the aromatic ring is further degraded core.ac.uk.

Ortho-Hydroxylation and meta-Cleavage: In this pathway, a multicomponent phenol hydroxylase introduces a hydroxyl group at the ortho position to the existing hydroxyl group, forming a catechol derivative. This catechol intermediate is then susceptible to ring cleavage by a catechol 2,3-dioxygenase, following the meta-cleavage pathway.

Ortho-Hydroxylation and ortho-Cleavage: Alternatively, the catechol intermediate can be cleaved by a catechol 1,2-dioxygenase, proceeding through the ortho-cleavage pathway.

The specific pathway utilized is dependent on the microbial species and the isomeric structure of the nonylphenol. For instance, branched isomers of 4-NP are often degraded via ipso-hydroxylation by Sphingomonas species, while some fungal strains utilize alkyl chain oxidation for linear 4-NP isomers researchgate.netnih.gov.

Table 2: Key Enzymes in the Environmental Degradation of 4-Nonylphenol (B119669)

| Enzyme | Function | Degradation Pathway |

|---|---|---|

| Monooxygenases | Catalyze the insertion of one oxygen atom into the substrate. | ipso-Hydroxylation, Terminal and sub-terminal hydroxylation of the alkyl chain. |

| Phenol Hydroxylases | Introduce a hydroxyl group onto the aromatic ring, typically at the ortho position. | Aromatic ring hydroxylation pathways. |

| Catechol 1,2-Dioxygenase | Cleaves the aromatic ring of catechol intermediates between the two hydroxyl groups. | ortho-cleavage pathway. |

| Catechol 2,3-Dioxygenase | Cleaves the aromatic ring of catechol intermediates adjacent to one of the hydroxyl groups. | meta-cleavage pathway. |

| Alcohol Dehydrogenases | Oxidize alcohol intermediates on the alkyl chain to aldehydes. | Alkyl chain oxidation. |

| Aldehyde Dehydrogenases | Oxidize aldehyde intermediates on the alkyl chain to carboxylic acids. | Alkyl chain oxidation. |

Molecular Structure and Isomeric Complexity of 2,2 Thiobis 4 Nonylphenol

Comprehensive Structural Elucidation

The fundamental structure of 2,2'-Thiobis(4-nonylphenol) consists of two 4-nonylphenol (B119669) units linked by a sulfur atom at the 2 and 2' positions of the phenol (B47542) rings. ontosight.ai This thioether linkage connects the two aromatic rings, creating a biphenolic structure. The molecular formula is C30H46O2S. chemicalbook.com

Characterization of Nonyl Group Branching and Positional Isomerism

The term "nonylphenol" itself encompasses a large family of isomers. mst.dk The nine-carbon alkyl (nonyl) group can be a straight chain or, more commonly, a branched chain. wikipedia.orgatamanchemicals.com The industrial production of nonylphenols through the acid-catalyzed alkylation of phenol with nonene mixtures results in a highly complex mixture of isomers. wikipedia.org This complexity is then transferred to 2,2'-Thiobis(4-nonylphenol), which is synthesized from these nonylphenol precursors.

The branching of the nonyl group can vary significantly, leading to numerous structural isomers. nih.gov Furthermore, while the primary attachment of the nonyl group to the phenol ring is at the para-position (position 4), minor amounts of ortho- (position 2) and meta- (position 3) substituted isomers can also be present in commercial nonylphenol mixtures. mst.dkatamanchemicals.com Consequently, the resulting 2,2'-Thiobis(4-nonylphenol) is not a single, well-defined compound but rather a complex mixture of isomers, each with a unique branching pattern in its two nonyl side chains. It is estimated that there are over 200 possible isomers for nonylphenol alone. industrialchemicals.gov.au

Conformational Analysis of the Biphenolic-Thioether Linkage

Studies on similar biphenyl (B1667301) structures show that the two aromatic rings are generally not coplanar due to steric hindrance between the substituents at the ortho positions. libretexts.org In the case of 2,2'-Thiobis(4-nonylphenol), the thioether bridge and the hydroxyl groups at the 2 and 2' positions would create significant steric strain in a planar conformation. This forces the phenyl rings to adopt a twisted or skewed conformation relative to each other. libretexts.org

The C-S-C bond angle within the thioether linkage and the dihedral angles between the phenyl rings are key parameters in defining the molecule's conformation. Computational modeling techniques, such as density functional theory (DFT), can be employed to predict the most stable conformations by calculating their potential energy barriers. mdpi.com For thioether-containing macrocycles, a preference for a gauche conformation around the C-S-C-C torsion angle has been observed. mdpi.com This preference, along with other non-bonded interactions, will dictate the favored three-dimensional structure of 2,2'-Thiobis(4-nonylphenol) isomers.

Stereochemical Considerations and Isomer Distribution

The complex isomerism of 2,2'-Thiobis(4-nonylphenol) extends to stereochemistry. The presence of chiral centers within the branched nonyl groups can lead to the existence of enantiomers and diastereomers.

Furthermore, the restricted rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism, can also give rise to stereoisomers. minia.edu.eggovtgirlsekbalpur.com If the ortho substituents are sufficiently bulky, they can hinder free rotation, leading to stable, isolable rotational isomers (atropisomers) that are non-superimposable mirror images of each other. libretexts.orguou.ac.in Given the substitution pattern of 2,2'-Thiobis(4-nonylphenol), the potential for atropisomerism exists, further contributing to the total number of possible stereoisomers.

The distribution of these various isomers in a technical mixture of 2,2'-Thiobis(4-nonylphenol) is not uniform. The relative abundance of each isomer is influenced by the composition of the initial nonene feedstock and the specific conditions of the alkylation and subsequent thiolation reactions. wikipedia.org Characterizing this distribution is a significant analytical challenge.

Advanced Approaches for Isomer-Specific Characterization

Due to the vast number of potential isomers, advanced analytical techniques are required to separate and identify the individual components of a 2,2'-Thiobis(4-nonylphenol) mixture.

Chromatographic Separation Techniques for Complex Mixtures

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating complex isomeric mixtures. For nonylphenol isomers, HPLC using a graphitic carbon column has shown success in resolving a technical mixture into multiple peaks, where increased branching generally leads to shorter retention times. nih.gov

High-resolution capillary GC has also been instrumental in separating nonylphenol isomers, with some studies achieving the resolution of up to 22 para-isomers. oup.com An even more powerful technique is comprehensive two-dimensional gas chromatography (GC×GC), which provides significantly enhanced separation power. When coupled with a mass spectrometer, GC×GC has enabled the tentative identification of over 100 nonylphenol components in a technical mixture. nih.govtandfonline.comnih.gov These advanced chromatographic methods are essential for the isomer-specific analysis of 2,2'-Thiobis(4-nonylphenol).

Spectroscopic Signatures of Individual Isomers

Once separated, individual isomers can be characterized using various spectroscopic techniques. Mass spectrometry (MS), particularly when coupled with GC, provides information about the molecular weight and fragmentation patterns of the isomers, which can help in elucidating their structures. oup.com High-resolution mass spectrometry can provide exact mass measurements, further aiding in identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for structural elucidation. 1H and 13C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, helping to determine the branching patterns of the nonyl groups and the connectivity of the thioether bridge. scirp.org Two-dimensional NMR techniques can further reveal through-bond and through-space correlations, providing a more complete picture of the molecular structure.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and thioether (-S-) groups. mdpi.comscirp.org Polarized IR spectroscopy can also provide information about the orientation of vibrational transition dipole moments, which can be related to the molecular conformation. mdpi.com

Mechanistic Insights into the Stabilization Properties of 2,2 Thiobis 4 Nonylphenol

Antioxidant Mechanisms in Organic Matrices

In organic materials, oxidation proceeds via a free-radical chain reaction. The primary function of 2,2'-Thiobis(4-nonylphenol) is to interrupt this cycle. weber.hu It achieves this through a synergistic combination of primary and secondary antioxidant mechanisms, a feature attributed to its hybrid phenolic and sulfur-containing structure. google.com

The primary antioxidant function of 2,2'-Thiobis(4-nonylphenol) is its ability to act as a radical scavenger. This activity is centered on the sterically hindered phenolic moieties within its structure. google.comnih.gov The degradation of a polymer begins with the formation of highly reactive free radicals (R•) when exposed to energy sources like heat or light. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the chain reaction by abstracting hydrogen from the polymer backbone, creating hydroperoxides (ROOH) and new free radicals.

2,2'-Thiobis(4-nonylphenol) interrupts this propagating cycle by donating a hydrogen atom from one of its hydroxyl (-OH) groups to the peroxy radical. nih.gov This action neutralizes the reactive radical and terminates the chain reaction. The resulting phenoxy radical on the 2,2'-Thiobis(4-nonylphenol) molecule is significantly less reactive due to steric hindrance and resonance stabilization, preventing it from initiating new degradation chains. nih.gov This chain-breaking donation is a critical mechanism for the long-term stability of the host material. google.com

In addition to scavenging radicals, 2,2'-Thiobis(4-nonylphenol) functions as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are unstable byproducts of the initial oxidation cycle. If left unchecked, hydroperoxides can break down under thermal stress to form new, highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals, accelerating material degradation.

The sulfide (B99878) (-S-) bridge in the 2,2'-Thiobis(4-nonylphenol) molecule is responsible for this secondary stabilization effect. google.comgoogle.com The sulfur atom acts as a thiosynergist, converting the hydroperoxides into stable, non-radical products, such as alcohols. google.com During this process, the sulfide itself is oxidized to sulfoxide (B87167) and subsequently to sulfone forms. By eliminating hydroperoxides before they can undergo homolytic cleavage, the compound prevents the proliferation of new radicals, a mechanism that synergistically enhances the primary radical scavenging activity. google.com

| Mechanism | Active Moiety | Process | Resulting Effect |

|---|---|---|---|

| Radical Scavenging (Primary) | Phenolic Hydroxyl (-OH) Group | Donates a hydrogen atom to neutralize peroxy radicals (ROO•). | Terminates the oxidative chain reaction. nih.gov |

| Hydroperoxide Decomposition (Secondary) | Sulfide (-S-) Bridge | Converts unstable hydroperoxides (ROOH) into stable, non-radical products. google.com | Prevents the formation of new radicals from hydroperoxide breakdown. google.com |

Photostabilization Effects

Exposure to ultraviolet (UV) radiation is a major cause of degradation in many organic materials. 2,2'-Thiobis(4-nonylphenol) contributes to photostabilization through mechanisms that both absorb UV energy and inhibit the subsequent oxidative processes. epo.orgepo.org

Photo-oxidative degradation is initiated by the formation of free radicals following UV light absorption by the polymer. The stabilization mechanisms of 2,2'-Thiobis(4-nonylphenol) are highly effective at combating this process. Its ability to scavenge the initial radicals formed by UV exposure and to decompose the resulting hydroperoxides directly counteracts the photo-oxidative cascade. epo.org By combining UV absorption with potent antioxidant activity, the compound provides comprehensive protection against the damaging effects of sunlight.

| Effect | Mechanism | Description |

|---|---|---|

| UV Absorption | Aromatic Phenol (B47542) Rings | Absorbs UV radiation and dissipates the energy as heat, preventing it from breaking bonds in the polymer. nih.govnih.gov |

| Inhibition of Photo-oxidation | Radical Scavenging & Hydroperoxide Decomposition | Neutralizes free radicals and hydroperoxides generated by UV light exposure, halting the degradation cycle. epo.org |

Thermal Stabilization Contributions

Elevated temperatures significantly accelerate the rate of oxidative degradation in organic materials. 2,2'-Thiobis(4-nonylphenol) is valued for its ability to provide long-term thermal stability (LTHS). ontosight.aigoogle.com This performance is not due to a separate mechanism but is rather an expression of its potent antioxidant functions under thermal stress.

At high temperatures, the formation of free radicals and the decomposition of hydroperoxides occur much more rapidly. The dual-action nature of 2,2'-Thiobis(4-nonylphenol) is particularly effective in these conditions. The phenolic groups continuously scavenge the increased flux of free radicals, while the thioether bridge simultaneously neutralizes the thermally unstable hydroperoxides. This synergistic action is crucial for maintaining the mechanical and physical properties of polymers during high-temperature processing and end-use applications. google.comepo.org The combination of a phenolic antioxidant with a thioether is a well-established strategy for achieving high levels of long-term thermal stability. google.com

Suppression of Thermally Induced Degradation Reactions

The primary role of 2,2'-Thiobis(4-nonylphenol) in suppressing thermally induced degradation is rooted in its ability to interrupt the free-radical chain reactions that define polymer oxidation. raytopoba.com3vsigmausa.com The process of thermal degradation in polymers is an auto-oxidative cycle initiated by heat, which generates highly reactive free radicals (R•) from the polymer backbone. numberanalytics.com These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from other polymer chains, creating hydroperoxides (ROOH) and more polymer radicals. numberanalytics.comuvabsorber.com

2,2'-Thiobis(4-nonylphenol) intervenes in this cycle through two principal mechanisms:

Primary Antioxidant Action (Radical Scavenging): The two phenolic hydroxyl (-OH) groups in the molecule are the primary active sites. uvabsorber.com These groups can donate a hydrogen atom to the aggressive peroxy radicals (ROO•), effectively neutralizing them and converting them into stable hydroperoxides. tainstruments.com This action terminates the propagation step of the oxidation chain. The resulting phenoxyl radical on the antioxidant molecule is sterically hindered by the adjacent nonyl and thioether groups, which enhances its stability and prevents it from initiating new degradation chains. uvabsorber.com

Secondary Antioxidant Action (Hydroperoxide Decomposition): The thioether bridge (-S-) provides a secondary, crucial line of defense. raytopoba.comuvabsorber.com Polymer hydroperoxides (ROOH) formed during the oxidation cycle are thermally unstable and can decompose into even more reactive and destructive radicals (RO• and •OH). The sulfur atom in the thiobisphenol structure is capable of decomposing these hydroperoxides into non-radical, stable products, such as alcohols (ROH). tainstruments.com This preemptive action prevents the proliferation of radicals, a process often referred to as chain branching, which would otherwise dramatically accelerate the degradation rate. ippi.ac.ir

This dual functionality—terminating radical chains and decomposing hydroperoxides—makes 2,2'-Thiobis(4-nonylphenol) a highly effective and versatile stabilizer, particularly for providing long-term thermal stability to polymers like polyolefins. raytopoba.com3vsigmausa.com

Synergistic Interactions in Multi-Component Stabilizer Systems

The performance of 2,2'-Thiobis(4-nonylphenol) can be significantly enhanced when used in combination with other types of stabilizers. This phenomenon, known as synergism, occurs when the total stabilizing effect of the mixture is greater than the sum of the effects of the individual components.

Co-stabilization with Metal Complexes (e.g., Nickel Compounds)

Thiobisphenols, including 2,2'-Thiobis(4-nonylphenol), exhibit significant synergistic interactions with certain metal complexes, particularly those of nickel. epo.org These nickel complexes, often referred to as "quenchers" or UV stabilizers, can deactivate electronically excited states in the polymer that are induced by UV light, but they also play a role in thermal stabilization.

The synergistic mechanism with nickel compounds is multifaceted. Nickel complexes of other thiobisphenols, such as 2,2'-thiobis(4-tert-octylphenol), are known to be effective stabilizers themselves. e-bookshelf.devnjhm.vn When combined, the thiobisphenol continues its dual role of radical scavenging and hydroperoxide decomposition. The nickel complex contributes by:

Catalyzing Hydroperoxide Decomposition: Similar to the thioether bridge, the nickel compound can facilitate the breakdown of hydroperoxides into non-radical species, complementing the action of the thiobisphenol.

Regeneration: In some systems, the metal complex may participate in redox cycles that help regenerate the phenolic antioxidant, allowing a single antioxidant molecule to terminate multiple radical chains, though this mechanism is highly dependent on the specific components and conditions.

The existence of "Nickel, 2,2'-thiobis[4-nonylphenol] complexes" is recognized by regulatory bodies, underscoring the established interaction between these two components. europa.eu This synergistic combination is particularly valuable in applications requiring robust long-term heat and light stability, such as in polyolefin films and fibers. e-bookshelf.de

Combinatorial Effects with Other Hindered Phenolic Antioxidants

For instance, a lower molecular weight, more mobile phenolic antioxidant might provide excellent protection during the high-temperature processing phase, where radicals are generated rapidly. In contrast, a higher molecular weight antioxidant like 2,2'-Thiobis(4-nonylphenol) is less volatile and less prone to migration, making it more effective for providing long-term thermal stability during the service life of the finished product. e-bookshelf.de

The combination ensures a broader window of protection. Furthermore, the presence of the thioether group in 2,2'-Thiobis(4-nonylphenol) adds the hydroperoxide decomposition function, which a standard hindered phenol might lack. This creates a cooperative system where one antioxidant scavenges radicals while the other deactivates the hydroperoxides they form, a classic example of primary-secondary antioxidant synergism embodied in a combination of two different phenolic structures.

The following table provides representative data illustrating the enhanced performance of a polyolefin (e.g., polypropylene) when stabilized with thiobisphenol antioxidants, demonstrating the principles of their function and synergy.

| Stabilizer System (in Polypropylene) | Concentration (wt%) | Performance Metric: Oven Aging @ 150°C (Days to Failure) | Performance Metric: OIT @ 200°C (minutes) | Primary Stabilization Mechanism |

|---|---|---|---|---|

| Unstabilized Control | 0 | <1 | <2 | None |

| Hindered Phenolic AO (e.g., Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 0.1 | 35 | 25 | Radical Scavenging |

| 2,2'-Thiobis(4-nonylphenol) | 0.1 | 60 | 45 | Radical Scavenging & Hydroperoxide Decomposition |

| 2,2'-Thiobis(4-nonylphenol) + Nickel Complex | 0.1 + 0.1 | 110 | 70 | Synergistic Radical Scavenging & Hydroperoxide Decomposition |

| 2,2'-Thiobis(4-nonylphenol) + Hindered Phenolic AO | 0.05 + 0.05 | 75 | 55 | Cooperative Radical Scavenging & Hydroperoxide Decomposition |

Performance and Integration of 2,2 Thiobis 4 Nonylphenol in Polymeric Materials

Applications in Polyolefin Stabilization

2,2'-Thiobis(4-nonylphenol) is utilized as a stabilizer in polyolefins to prevent degradation from heat, light, and oxygen. ontosight.aiwikipedia.org Polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), are susceptible to oxidation, which can lead to a loss of mechanical properties, discoloration, and reduced service life. accustandard.comamchro.com The incorporation of antioxidants like 2,2'-Thiobis(4-nonylphenol) is crucial for maintaining the integrity of these polymers during processing and end-use. amchro.com

Enhancing Durability in Polyethylene Formulations

In polyethylene (PE) formulations, 2,2'-Thiobis(4-nonylphenol) contributes to enhanced durability. epo.org Polyethylene, in its various forms like low-density (LDPE) and high-density (HDPE), benefits from the addition of stabilizers to protect against thermo-oxidative degradation. epo.org The presence of 2,2'-Thiobis(4-nonylphenol) helps to mitigate the detrimental effects of heat and oxygen, thereby preserving the mechanical strength and flexibility of polyethylene products. A patent for a stabilized high-density polyethylene (HDPE) composition suggests the use of thiobisphenols as part of a stabilizer package to improve long-term heat stability. googleapis.com

Improving Oxidative Stability in Polypropylene

Polypropylene (PP) is particularly sensitive to oxidation, and its stabilization is critical. google.com The inclusion of phenolic antioxidants, including thiobisphenols, is a common practice to enhance the oxidative stability of polypropylene. nih.gov Research has shown that the combination of a hindered phenolic antioxidant with a thioether, such as those derived from 2,2'-Thiobis(4-nonylphenol), can have a synergistic effect on the long-term thermal stability of polypropylene. google.com For instance, a study demonstrated that a polypropylene sample stabilized with a phenolic antioxidant and a thioether exhibited a significantly longer oven lifetime at 150°C compared to an unstabilized sample. kyoto-u.ac.jp

Utilization in Elastomer and Rubber Compounding

2,2'-Thiobis(4-nonylphenol) is also employed as a stabilizer in the manufacturing of rubber and other elastomers. ontosight.ai Its antioxidant properties are valuable in preventing the degradation of these materials, which can lead to hardening, cracking, and a general loss of elastomeric properties. utwente.nl The compound is often used in combination with other antidegradants to provide comprehensive protection against various aging factors. utwente.nl For example, it can be used in the stabilization of synthetic rubbers like isoprene (B109036) rubber. nih.gov

Role in Vinyl Polymers and Polystyrenic Materials

Nonylphenols, the precursors to 2,2'-Thiobis(4-nonylphenol), are used in the production of antioxidants for vinyl polymers and polystyrenics. wikipedia.org For instance, tris(4-nonyl-phenyl) phosphite (B83602) (TNPP), derived from nonylphenol, is an antioxidant used to protect polymers like polyvinyl chloride (PVC) and polystyrene. wikipedia.org Barium and calcium salts of nonylphenol are also utilized as heat stabilizers for PVC. wikipedia.org A patent for stabilized flexible PVC lists nickel complexes of 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] as a potential stabilizer. google.com

Impact on Material Performance Attributes

The incorporation of 2,2'-Thiobis(4-nonylphenol) as a stabilizer directly impacts the performance and longevity of polymeric materials. ontosight.ai By inhibiting oxidative degradation, it helps to maintain the physical and chemical properties of the polymer over time. ontosight.ainih.gov

Longevity and Service Life Extension of Polymer Products

A primary benefit of using 2,2'-Thiobis(4-nonylphenol) is the extension of the service life of polymer products. ontosight.ai The prevention of degradation processes ensures that the material retains its intended properties for a longer duration, leading to more durable and reliable products. ontosight.ai This is particularly important for applications where long-term performance is critical. epo.org Additive compositions containing hydroxylated thiodiphenyl ethers, such as 2,2'-thiobis(4-octylphenol), are designed to provide a balance between stability during high-temperature processing and long-term thermal stability of the final polymer product. epo.org

Preservation of Mechanical Integrity and Surface Characteristics

The integration of 2,2'-Thiobis(4-nonylphenol) into polymeric materials is crucial for safeguarding their long-term performance and aesthetic appeal. As a potent antioxidant, its primary function is to inhibit oxidative degradation, a process that can severely compromise the structural and surface qualities of polymers when exposed to environmental stressors such as heat, oxygen, and light. ontosight.ai The degradation process, known as autoxidation, involves the formation of free radicals that can lead to chain scission and cross-linking within the polymer matrix, ultimately resulting in the deterioration of essential properties. diva-portal.org

The mechanical integrity of a polymer is intrinsically linked to its molecular weight and internal structure. Properties such as tensile strength, elongation, and impact strength are direct indicators of the material's ability to withstand physical stress. diva-portal.orgmdpi.com Oxidative degradation leads to a significant decline in these properties. diva-portal.org By incorporating 2,2'-Thiobis(4-nonylphenol), a hindered phenolic antioxidant, the oxidative cycle is disrupted. The compound works by donating a hydrogen atom to neutralize free radicals, thereby stabilizing the polymer and preventing the cascade of reactions that lead to molecular weight reduction and loss of mechanical robustness. nih.gov This stabilization is critical for applications where polymers are expected to maintain their strength and durability over extended periods.

Similarly, the surface characteristics of polymeric materials are susceptible to degradation. Oxidation can introduce chromophoric groups into the polymer, leading to undesirable color changes, such as yellowing, and a loss of gloss. google.com It can also result in surface defects like cracking, crazing, and embrittlement, which not only mar the product's appearance but can also create failure points. The role of 2,2'-Thiobis(4-nonylphenol) extends to preserving these surface qualities, ensuring color stability and preventing the formation of physical defects. ontosight.aiepo.org This makes it an essential additive in products where surface aesthetics are paramount, such as in automotive interiors, consumer goods, and building materials. epo.orgplasticseurope.org

While specific performance data for 2,2'-Thiobis(4-nonylphenol) is proprietary to manufacturers, research on analogous thiobisphenol compounds in various polymers illustrates the typical effects of this class of antioxidants. These studies demonstrate significant improvements in the retention of mechanical properties and surface integrity after aging.

Table 1: Illustrative Performance of Thiobisphenol Antioxidants in Polymers

Environmental Transformation and Degradation Pathways of 2,2 Thiobis 4 Nonylphenol and Analogs

Biotic Degradation Mechanisms

Biodegradation is a primary mechanism affecting the persistence and transport of phenolic compounds in the environment mdpi.com. Microorganisms can break down these compounds under different environmental conditions nih.gov.

Aerobic Biodegradation Processes

Under aerobic conditions, microorganisms utilize oxygen to break down organic pollutants. For 4-nonylphenol (B119669), aerobic degradation is a significant removal pathway, although its efficiency varies widely depending on environmental factors. The half-lives for the aerobic degradation of NP in sewage sludge and sediments can range from a few days to as long as 99 days nih.gov. The process can be influenced by factors such as temperature and the presence of other organic matter mdpi.com. For other bisphenol compounds, such as Bisphenol A (BPA), aerobic degradation by bacteria often involves mechanisms like the oxidative skeletal rearrangement of an aliphatic group or hydroxylation of the phenolic rings followed by cleavage mdpi.com. While effective, the biodegradation of nonylphenol ethoxylates (NPEOs), the precursors to NP, can be incomplete in conventional wastewater treatment, leading to the formation of the more persistent NP metabolite researchgate.net.

Anaerobic Biotransformation in Reducing Environments

In environments lacking oxygen, such as deep sediments and some wastewater treatment stages, anaerobic biotransformation occurs. The anaerobic degradation of 4-nonylphenol has been demonstrated, with reported half-lives ranging from 23.9 to 69.3 days mdpi.com. The rate of this process can be enhanced by increased temperature and the addition of supplemental organic materials like yeast extract mdpi.com. For some related compounds, such as BPA, degradation under anaerobic conditions is considered to be poor mdpi.com. The specific microbial consortia present play a critical role; for instance, certain bacterial species are associated with the production of short-chain fatty acids during NP degradation under anaerobic conditions mdpi.com.

Identification and Characterization of Microbial Degraders

A variety of microorganisms capable of degrading nonylphenol and other bisphenols have been identified. These microbes are often isolated from contaminated environments like industrial wastewater and sewage sludge.

Bacterial species from the genus Sphingomonas are frequently cited for their ability to degrade both NP and BPA nih.gov. The degradation of NP in Sphingomonas sp. strain TTNP3 occurs through an unusual ipso substitution mechanism, which is also implicated in the breakdown of BPA nih.gov. Other bacteria, such as Sphingomonas sp. strain NP5, possess a nonylphenol monooxygenase enzyme that can also degrade several other bisphenols, including Bisphenol E (BPE), Bisphenol F (BPF), Bisphenol S (BPS), and thiodiphenol (TDP) mdpi.com. Fungi, such as Penicillium chrysogenum, have also been isolated from activated sludge and have shown the ability to biodegrade nonylphenol ethoxylates by using them as a sole carbon source ekb.eg.

Microbial Degraders of Nonylphenol and Analog Compounds

| Microorganism Type | Genus/Species | Compound(s) Degraded | Reference |

|---|---|---|---|

| Bacteria | Sphingomonas sp. strain TTNP3 | Nonylphenol, Bisphenol A | nih.gov |

| Bacteria | Sphingomonas sp. strain NP5 | Nonylphenol, BPE, BPF, BPS, TDP | mdpi.com |

| Bacteria | Propionibacterium, Paludibacter, etc. | Nonylphenol (anaerobic) | mdpi.com |

| Fungi | Penicillium chrysogenum | Nonylphenol Ethoxylates | ekb.eg |

Elucidation of Environmental Metabolites and Degradation Products

The environmental breakdown of 4-nonylphenol (4-NP), a representative analog of 2,2'-Thiobis(4-nonylphenol), is a complex process mediated by various biotic and abiotic factors. Microbial activity, in particular, plays a crucial role in the transformation of 4-NP into a series of intermediate and final degradation products. The structure of the nonyl group (linear or branched) significantly influences the degradation pathway and rate researchgate.netwikipedia.org.

The biodegradation of 4-NP can proceed through various pathways, leading to a range of metabolites with differing persistence in the environment. Some of these intermediates are transient, being rapidly transformed into other compounds, while others are more stable and can be detected in environmental matrices such as water, soil, and sediment industrialchemicals.gov.auwikipedia.org.

Stable Intermediates:

Hydroxylated Nonylphenols: The introduction of one or more hydroxyl groups onto the nonyl side chain or the aromatic ring is a common initial step in the aerobic degradation of 4-NP. These hydroxylated intermediates are often more water-soluble than the parent compound.

Carboxylated Nonylphenols: Further oxidation of the nonyl side chain can lead to the formation of various nonylphenol carboxylic acids (NPECs). These are considered significant and relatively stable metabolites of nonylphenol ethoxylates, the precursors to 4-NP.

Short-chain Nonylphenol Ethoxylates: In the case of the degradation of nonylphenol ethoxylates, short-chain ethoxylates (NP1EO and NP2EO) are formed and can be persistent intermediates before their eventual degradation to 4-NP.

Nitrophenol Metabolites: Under certain conditions in soil, sludge, and sediment, a stable nitrophenol metabolite has been identified, which can account for a significant portion of the applied nonylphenol industrialchemicals.gov.au.

Transient Intermediates:

Dienone Intermediates: In pathways initiated by ipso-hydroxylation, the formation of dienone intermediates has been proposed. These are typically unstable and undergo further rearrangement core.ac.uk.

Catechol Derivatives: When degradation proceeds via aromatic ring hydroxylation, catechol derivatives are formed as transient intermediates. These are rapidly subjected to ring cleavage by dioxygenase enzymes.

Aldehyde and Keto Intermediates: The oxidative shortening of the alkyl chain can involve the formation of transient aldehyde and keto intermediates before their conversion to carboxylic acids.

The persistence of 4-NP itself can vary significantly depending on environmental conditions, with half-lives ranging from a few days to over 60 years in sediment wikipedia.orgmdpi.comnih.gov. The half-life for aerobic degradation in sewage sludge and sediments can range from 1.1 to 99.0 days nih.gov. Under nitrate-reducing conditions, the degradation half-life of 4-n-NP has been observed to be around 0.4 days in enriched cultures nih.gov.

Table 1: Identified Environmental Metabolites of 4-Nonylphenol

| Metabolite Class | Specific Examples | Stability |

|---|---|---|

| Hydroxylated Derivatives | Monohydroxynonylphenol, Dihydroxynonylphenol | Generally less stable than parent compound, susceptible to further oxidation |

| Carboxylated Derivatives | Nonylphenol carboxylic acids (NPECs), Nonylphenoxy acetic acid | Relatively stable and persistent in the environment |

| Short-chain Ethoxylates | Nonylphenol monoethoxylate (NP1EO), Nonylphenol diethoxylate (NP2EO) | Can be persistent intermediates in the degradation of NPEOs |

| Ring Cleavage Products | Fatty acids | Result from complete breakdown of the aromatic ring |

| Other Intermediates | Dienones, Catechols, Aldehydes, Ketones | Generally transient and rapidly transformed |

| Conjugates | Glucuronide and sulfate (B86663) conjugates | Formed in biological systems (e.g., fish) for excretion |

The environmental breakdown of 4-NP is primarily driven by microbial metabolism, with different microorganisms employing distinct enzymatic machinery, leading to diverse degradation pathways. The two principal initial mechanisms are attack on the alkyl side chain and attack on the aromatic ring.

Advanced Analytical Methodologies for 2,2 Thiobis 4 Nonylphenol Characterization

Sample Preparation and Enrichment Techniques

Effective sample preparation is a cornerstone of reliable analysis, aiming to isolate and concentrate the target analyte while removing matrix components that could interfere with subsequent analysis.

The choice of extraction protocol is dictated by the physical and chemical properties of the sample matrix.

Polymer Extracts: For the determination of 2,2'-Thiobis(4-nonylphenol) in food contact plastics, a common method involves high-temperature Soxhlet extraction or dissolution of the polymer followed by solvent extraction. food.gov.uk These procedures are often internally standardized using 13C-labeled compounds to ensure accuracy. food.gov.uk The selection of solvents is critical, and they must be verified to be free of nonylphenol to prevent contamination. food.gov.uk

Environmental Water: Solid-phase extraction (SPE) is a widely adopted technique for extracting phenolic compounds like nonylphenols from aqueous samples such as river water and wastewater. dphen1.comanalis.com.my Polystyrene-divinylbenzene copolymer phases are effective for this purpose. dphen1.com The process typically involves conditioning the SPE cartridge, loading a significant volume of the water sample, washing away interferences, and finally eluting the analyte with a suitable solvent mixture, such as methanol (B129727) and acetone. analis.com.my For trace-level analysis, a pre-concentration step using a rotary evaporator may be necessary. analis.com.my

Sediment and Soil: The extraction of 2,2'-Thiobis(4-nonylphenol) from solid matrices like sediment and soil often involves solvent extraction with a mixture of hexane (B92381) and acetone, sometimes aided by ultrasonication. thermofisher.com Given that the compound is expected to partition mainly to soil and sediment, these matrices are of high interest in environmental monitoring. service.gov.ukservice.gov.uk

Biological Samples: For biological tissues like fish, extraction is typically performed with acetonitrile (B52724). A subsequent liquid-liquid partitioning step between hexane and acetonitrile is employed to remove lipids, which can interfere with the analysis. nih.gov

Following extraction, a clean-up step is often essential to remove co-extracted matrix interferences that can affect the accuracy and sensitivity of the analysis.

Column Chromatography: Florisil®, a magnesium silicate (B1173343) adsorbent, is utilized in column chromatography for the clean-up of extracts from biological samples. nih.gov Similarly, deactivated alumina (B75360) chromatography has been used for purifying extracts from food contact plastics. food.gov.uk

Solid-Phase Extraction (SPE): Besides its use in primary extraction, SPE can also serve as a clean-up technique. Its ability to selectively retain the analyte while allowing interferences to pass through makes it a valuable tool. analis.com.my

For gas chromatography (GC) analysis, derivatization is a crucial step to improve the volatility and thermal stability of polar analytes like 2,2'-Thiobis(4-nonylphenol). research-solution.com This process modifies the functional groups of the analyte, making it more amenable to GC separation. research-solution.com

Silylation: This is the most common derivatization technique for compounds containing active hydrogens, such as the hydroxyl groups in phenols. research-solution.com Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. research-solution.comnih.gov This reaction significantly increases the volatility of the analyte. research-solution.com The reaction can be accelerated by performing it in a suitable solvent like acetone. nih.gov

Methylation: An alternative to silylation is methylation, which also serves to increase volatility for GC analysis. dphen1.com

Acylation: This method involves reacting the analyte with an acylating agent, such as acetic anhydride, to form a less polar and more volatile derivative. nih.govresearchgate.net

The choice of derivatization reagent and reaction conditions depends on the specific analyte and the analytical requirements.

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating the derivatized analyte from other components in the prepared sample.

Gas chromatography is the preferred technique for the analysis of volatile and semi-volatile compounds. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within the column.

For complex mixtures of isomers like those found in technical nonylphenol, high-resolution capillary GC is indispensable. nih.govshimadzu.com

Column Selection: The choice of the capillary column is critical for achieving the desired separation. sigmaaldrich.com Fused silica (B1680970) capillary columns with internal diameters ranging from 0.1 to 0.53 mm and lengths from 5 to 100 meters are commonly used. shimadzu.com For the analysis of nonylphenol isomers, a semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or Rxi-5ms), is often employed. mdpi.comshimadzu.com The internal diameter and film thickness of the column are selected to balance efficiency and sample capacity. sigmaaldrich.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples containing numerous co-eluting isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. nih.govnih.gov This technique couples two columns with different stationary phase selectivities, providing a much higher peak capacity than single-dimension GC. nih.gov The combination of a semi-polar first-dimension column and a polar second-dimension column can effectively separate structurally similar nonylphenol isomers. nih.gov

Detection: Mass spectrometry (MS) is the most common detector coupled with GC for the analysis of 2,2'-Thiobis(4-nonylphenol) and related compounds. GC-MS provides both high sensitivity and structural information, allowing for confident identification and quantification. nih.govmdpi.comsepscience.com Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity for trace-level analysis. dphen1.comnih.govmdpi.com Triple quadrupole mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity through Selected Reaction Monitoring (SRM), which is particularly beneficial for complex matrices. thermofisher.comsepscience.com

The following table summarizes typical GC conditions for the analysis of nonylphenols:

| Parameter | Typical Value | Source |

| Column | Fused silica capillary, 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms, Rxi-5ms) | mdpi.comshimadzu.com |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | nih.govmdpi.com |

| Injection Port Temp. | 230 - 280 °C | nih.govmdpi.com |

| Oven Program | Initial 80°C, ramped to 240-300°C | dphen1.commdpi.com |

| Detector | Mass Spectrometer (MS or MS (B15284909)/MS) | thermofisher.comsepscience.com |

Table 1: Typical GC-MS Parameters for Nonylphenol Analysis

Gas Chromatography (GC) for Volatile Isomers and Analogs

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity compared to conventional one-dimensional GC, which is crucial for analyzing complex samples containing numerous isomers or structurally similar compounds. chemistry-matters.complos.org Technical-grade nonylphenol products, from which 2,2'-Thiobis(4-nonylphenol) is derived or with which it may be found, are intricate mixtures of various C3-C10 phenols. nih.gov

The GC×GC technique utilizes two columns with different stationary phase chemistries connected by a modulator. chemistry-matters.com The modulator traps fractions of the effluent from the first-dimension column and periodically injects them onto the second-dimension column. chemistry-matters.complos.org This process creates a highly structured two-dimensional chromatogram, where compounds of similar chemical classes elute in distinct clusters, aiding in non-targeted screening and identification. gcms.cz

For the analysis of alkylphenols like 2,2'-Thiobis(4-nonylphenol), a typical GC×GC setup might involve a long, non-polar first-dimension column and a shorter, more polar second-dimension column. This configuration separates compounds first by their boiling point and then by their polarity. The enhanced resolution of GC×GC is particularly advantageous for separating the various branched nonyl group isomers of 2,2'-Thiobis(4-nonylphenol) from each other and from other related alkylphenols that may be present as impurities. nih.gov When coupled with a fast detector like a time-of-flight mass spectrometer (ToF-MS), GC×GC facilitates the identification of a significantly greater number of individual components in a single analysis than is possible with conventional GC-MS. plos.orgnih.gov

Liquid Chromatography (LC) for Non-Volatile Species

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a primary technique for the analysis of non-volatile, polar, or thermally sensitive compounds. iltusa.comgba-group.com 2,2'-Thiobis(4-nonylphenol), due to its relatively high molecular weight and lower volatility compared to its monomeric precursor, is well-suited for LC-based separation.

Reversed-phase HPLC is the most common mode used for this class of compounds. In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase. A typical mobile phase for the analysis of nonylphenol and its derivatives consists of a gradient mixture of acetonitrile and water. analis.com.my This setup allows for the effective separation of 2,2'-Thiobis(4-nonylphenol) from more polar impurities and other degradation products.

The selection of the detector is critical and is often coupled with the LC system for quantification and identification. Common detectors include UV-Vis/photodiode array (PDA) detectors and mass spectrometers (MS). analis.com.myscience.gov For instance, a method for the simultaneous determination of bisphenol A and 4-nonylphenol (B119669) in media samples utilized an LC system with a C18 analytical column, demonstrating the suitability of this approach for phenolic compounds. scirp.org

Spectrometric Detection and Quantification

Spectrometric detectors are essential for identifying and quantifying 2,2'-Thiobis(4-nonylphenol) following chromatographic separation. The choice of detector depends on the required sensitivity, selectivity, and the nature of the analytical problem.

Mass Spectrometry (MS) Coupling (e.g., GC-MS, LC-MS, Time-of-Flight MS)

Mass spectrometry provides high sensitivity and specificity, enabling definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

GC-MS: For analysis by GC-MS, derivatization may be employed to increase the volatility of phenolic compounds, though direct analysis is also possible. mdpi.comenv.go.jp In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific fragment ions characteristic of the target analyte, which significantly enhances sensitivity and reduces matrix interference. mdpi.com For example, in the analysis of nonylphenols, characteristic fragment ions such as m/z 107, 121, 135, 149, and 163 are often monitored. mdpi.com

LC-MS: LC-MS is a powerful tool for analyzing 2,2'-Thiobis(4-nonylphenol) without the need for derivatization. gba-group.com Electrospray ionization (ESI) is a common interface that ionizes the analytes as they elute from the LC column. scirp.orgwiley.com Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored for quantification. scirp.org This technique is highly effective for trace analysis in complex matrices. analis.com.my

Time-of-Flight MS (ToF-MS): When coupled with GC×GC, ToF-MS is exceptionally powerful. Its high acquisition speed is necessary to capture the very narrow peaks (often <100 ms wide) generated by the second-dimension column, and its high mass resolution aids in the accurate identification of unknown compounds in complex mixtures. plos.orgnih.gov

Flame Ionization Detection (FID) for Universal Organic Compound Detection

The flame ionization detector (FID) is a robust, reliable, and widely used detector for gas chromatography. wikipedia.orgscioninstruments.com It is considered a universal detector for organic compounds because it responds to virtually all compounds containing carbon-hydrogen bonds. measurlabs.com The FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which produces ions. wikipedia.org The resulting current is proportional to the mass of carbon entering the flame, allowing for accurate quantification. scioninstruments.com

A standardized GC-FID method is used for the quality control of commercial 4-nonylphenol, determining the assay and the levels of impurities like free phenol (B47542), o-nonylphenol, and dinonylphenol. chemlinked.com.cn This type of method can be adapted for 2,2'-Thiobis(4-nonylphenol). The advantages of FID include its wide linear range (typically 10^7), low maintenance, and cost-effectiveness. wikipedia.org

Table 1: Example Operating Conditions for GC-FID Analysis of Nonylphenols

| Parameter | Condition | Reference |

|---|---|---|

| Injector Mode | Split | chemlinked.com.cn |

| Injector Temperature | 300 °C | chemlinked.com.cn |

| Column Type | (5%-phenyl)-methylpolysiloxane (30 m x 0.32 mm x 0.25 µm) | chemlinked.com.cn |

| Carrier Gas | Nitrogen | chemlinked.com.cn |

| Oven Program | Initial 60°C (hold 2 min), ramp to final temperature | chemlinked.com.cn |

| Detector | Flame Ionization Detector (FID) | chemlinked.com.cn |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Moieties

UV-Vis spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com It is particularly useful for detecting and quantifying compounds containing chromophores, such as the aromatic phenol rings present in 2,2'-Thiobis(4-nonylphenol). The principle relies on the fact that specific chemical structures absorb light at characteristic wavelengths. oecd.orgoecd.org

When coupled with HPLC, a UV-Vis or photodiode array (PDA) detector allows for the quantification of the analyte as it elutes from the column. A key step in method development is to determine the wavelength of maximum absorbance (λmax) for the target compound to ensure the highest sensitivity. technologynetworks.com For the related compounds 4-octylphenol (B30498) and 4-nonylphenol, an optimal detection wavelength has been identified at 225 nm. analis.com.my The choice of solvent is also important, as it must be transparent in the wavelength range of interest. sigmaaldrich.com

Quantitative Analytical Approaches

The accurate quantification of 2,2'-Thiobis(4-nonylphenol) relies on robust analytical methods and proper validation. This typically involves the use of calibration curves and internal standards to ensure precision and accuracy.

An external standard calibration curve is constructed by analyzing a series of standards of known concentrations. The instrument response is plotted against concentration, and the concentration of the analyte in an unknown sample is determined from this curve. analis.com.my For complex isomeric mixtures like technical nonylphenols, quantification can be challenging. Often, a single isomer (e.g., 4-n-nonylphenol) is used to prepare the calibration curve, and a relative response factor is applied to quantify the total branched isomer content. mdpi.com

The use of an internal standard, a compound with similar chemical properties to the analyte that is added to all samples and standards, can correct for variations in sample preparation and instrument response. scirp.org For the highest level of accuracy, especially in trace analysis, isotope-dilution mass spectrometry (ID-MS) is the gold standard. nih.gov In this technique, a stable isotope-labeled version of the analyte is used as the internal standard. Because it is chemically identical to the native analyte, it can correct for matrix effects and variations throughout the entire analytical process, leading to highly accurate and precise results. nih.gov

Method validation includes establishing key performance metrics such as the limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. analis.com.my

Table 2: Examples of Quantitative Performance Data for Nonylphenol Analysis

| Technique | Matrix | LOQ | Reference |

|---|---|---|---|

| GC-MS | Food | 1.11–5.41 µg/kg | mdpi.com |

| ID-GC-MS | Human Urine | 0.1–0.3 ng/mL | nih.gov |

| LC-MS/MS | IVF Media | 0.5 ng/mL (for n-NP) | scirp.org |

| HPLC-PDA | River Water | 0.0005 mg/L (for 4-NP) | analis.com.my |

Internal Standard and Calibration Curve Methods

Quantitative analysis of 2,2'-Thiobis(4-nonylphenol) relies heavily on the use of internal standards and meticulously prepared calibration curves to ensure the accuracy and reproducibility of results. These methods are fundamental in correcting for variations that can occur during sample preparation, extraction, and instrumental analysis.

An internal standard (IS) is a chemical substance added in a constant amount to all samples, blanks, and calibration standards in an analysis. The internal standard should be a compound that is chemically similar to the analyte, 2,2'-Thiobis(4-nonylphenol), but not naturally present in the samples. For complex alkylphenols, isotopically labeled analogues (e.g., containing ¹³C or deuterium) are considered ideal internal standards. For instance, in the analysis of the related compound 4-nonylphenol, deuterated p-n-nonylphenol-d4 has been successfully used as an internal standard. shimadzu.com The purpose of the IS is to compensate for any loss of analyte during sample processing or for fluctuations in instrument response. Quantification is performed by calculating the ratio of the analyte's response to the internal standard's response.

A newly synthesized branched monoalkylphenol, 4-(2,6-dimethylhept-3-yl)phenol, has also been demonstrated to be an effective internal standard for the analysis of technical 4-nonylphenol mixtures, showing good recovery rates in complex matrices like wastewater. nih.gov This highlights the principle that a suitable IS must mimic the behavior of the target analyte through extraction and derivatization steps. nih.gov

A calibration curve is a graph used to determine the concentration of a substance in an unknown sample by comparing its instrumental response to a series of standards of known concentrations. For the analysis of 2,2'-Thiobis(4-nonylphenol), a multi-point calibration curve is constructed by plotting the response ratio (analyte peak area / IS peak area) against the concentration of the standards. The linearity of the calibration curve, typically assessed by the correlation coefficient (R²), is crucial for accurate quantification. In the analysis of related nonylphenol isomers, excellent linearity with R² values of 0.9999 or higher has been achieved. shimadzu.com

The table below illustrates a representative calibration curve for a single isomer, demonstrating the relationship between concentration and instrument response.

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 0.01 | 11,855 | 122,363 | 0.097 |

| 0.05 | 25,089 | 121,987 | 0.206 |

| 0.10 | 42,993 | 122,154 | 0.352 |

| 0.50 | 233,201 | 122,548 | 1.903 |

| 1.00 | 458,112 | 122,410 | 3.742 |

| This table is a representative example based on data for similar compounds and analytical methods. shimadzu.comlcms.cz |

Isomer-Specific and Group-Specific Quantification Strategies

The term "2,2'-Thiobis(4-nonylphenol)" can be ambiguous because the nonyl (C₉H₁₉) substituent is typically a complex mixture of branched isomers. This isomeric complexity is a critical factor in its analysis, as different isomers can exhibit varying physical, chemical, and toxicological properties. nih.govnih.gov This necessitates advanced quantification strategies that can either resolve individual isomers (isomer-specific) or measure the total concentration of all isomers (group-specific).

Isomer-Specific Quantification aims to separate and quantify individual isomers within a sample. This approach is vital for accurate risk assessment because the biological activity of nonylphenol isomers can vary significantly depending on the structure of the branched nonyl group. nih.govresearchgate.net Achieving isomer-specific separation requires high-resolution analytical techniques.

Advanced chromatographic methods are essential for this purpose:

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToFMS) provides a powerful tool for separating complex isomeric mixtures. This technique offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.govresearchgate.net For technical mixtures of 4-nonylphenol, GCxGC-ToFMS has been able to resolve over 150 different alkylphenol peaks, with 59-66 identified as 4-NP isomers. nih.govresearchgate.net

Gas chromatography-tandem mass spectrometry (GC-MS/MS) improves selectivity and sensitivity, allowing for the detection of specific isomers even in complex matrices and at very low concentrations. shimadzu.comsepscience.com By using Multiple Reaction Monitoring (MRM) mode, GC-MS/MS can achieve a fifty-fold improvement in sensitivity for certain low-abundance isomers compared to conventional GC-MS. shimadzu.comsepscience.com

| Analytical Technique | Target | Isomers Resolved/Detected | Key Findings |

| GCxGC/ToFMS | Technical 4-Nonylphenol | 59-66 4-NP isomers | Enhanced resolution allows for detailed characterization and identification of previously unrecognized components. nih.gov |

| GC-MS/MS (MRM) | 4-Nonylphenol in River Water | 13 isomers | High sensitivity (0.01 µg/mL) and selectivity achieved, even without complex sample cleanup. shimadzu.comsepscience.com |

| LC-MS/MS | 4-Nonylphenol in Packaging | Total 4-NP | Two-step procedure allows for quantification of 4-NP released from its precursor, tris(nonylphenyl)phosphite. nih.gov |

Group-Specific Quantification involves measuring the total concentration of 2,2'-Thiobis(4-nonylphenol) as a single value, without separating the individual isomers. This approach is sometimes used for routine monitoring or screening purposes when isomer-specific standards are unavailable or when a rapid assessment is prioritized over detailed characterization. researchgate.net The quantification is often based on the response of one or a few major isomers that are used as representative standards for the entire group. However, this method can be less accurate due to differences in instrument response factors among the various isomers. Therefore, it is critical to clearly define the quantification method used, as a group-specific result may not be directly comparable to the sum of individually quantified isomers. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-Thiobis(4-nonylphenol) with high purity for laboratory use?

- Methodological Answer : Synthesis typically involves the reaction of 4-nonylphenol with sulfur dichloride (SCl₂) or elemental sulfur under controlled conditions. Key steps include:

- Purification : Column chromatography or recrystallization using non-polar solvents (e.g., hexane) to achieve >95% purity .

- Validation : Purity is confirmed via HPLC with UV detection (λ = 280 nm) and elemental analysis for sulfur content .

Q. How can researchers characterize the molecular structure of 2,2'-Thiobis(4-nonylphenol)?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thioether bridge (δ ~3.8–4.2 ppm for S-linked protons) and alkyl chain integrity .

- FTIR : Peaks at 3400–3500 cm⁻¹ (phenolic -OH) and 650–700 cm⁻¹ (C-S stretching) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~554.9 g/mol; discrepancies may arise from isotopic variations) .

Q. What safety protocols are critical when handling 2,2'-Thiobis(4-nonylphenol) in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or heating .

- First Aid : For inhalation, administer oxygen; for ingestion, avoid mouth-to-mouth resuscitation and seek immediate medical attention .

- Waste Disposal : Treat as hazardous waste due to phenolic toxicity; consult local regulations for incineration or chemical neutralization .

Advanced Research Questions

Q. How does 2,2'-Thiobis(4-nonylphenol) function as an antioxidant in polyolefin stabilization, and what experimental designs optimize its efficacy?

- Methodological Answer :

- Mechanism : The sulfur atom scavenges free radicals, while phenolic -OH groups donate hydrogen atoms to terminate oxidation chains .

- Experimental Design :

- Dosage Optimization : Test 0.1–1.0 wt% in polypropylene via thermo-gravimetric analysis (TGA) to determine the threshold for thermal stability (e.g., 0.5% reduced mass loss by 40% at 200°C) .

- Accelerated Aging : Use oven aging (150°C, 500 hrs) with periodic FTIR to monitor carbonyl index (CI) increases .

Q. How can researchers resolve contradictions in reported molecular weights (e.g., 554.9 vs. 570.9 g/mol) for 2,2'-Thiobis(4-nonylphenol)?

- Methodological Answer :

- Source Validation : Cross-reference synthesis protocols; discrepancies may arise from alkyl chain isomerism (branched vs. linear nonyl groups) .

- Analytical Triangulation : Combine HRMS, elemental analysis (%S), and NMR to confirm molecular composition. For example, HRMS m/z 554.9 corresponds to C₃₀H₄₆O₂S⁺ .

Q. What advanced techniques quantify degradation products of 2,2'-Thiobis(4-nonylphenol) in environmental matrices?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for sulfoxide and sulfone derivatives (e.g., m/z 567 → 449) .

- Quantitation : Isotope dilution with ¹³C-labeled analogs to correct for matrix effects .

Comparative and Mechanistic Studies

Q. How does 2,2'-Thiobis(4-nonylphenol) compare to tert-butyl-substituted analogs (e.g., 2,2'-Thiobis(6-tert-butyl-p-cresol)) in stabilizing elastomers?

- Methodological Answer :

- Performance Testing : Compare oxygen induction time (OIT) via DSC; tert-butyl derivatives may exhibit longer OIT due to steric hindrance .

- Leaching Resistance : Immerse elastomer samples in hot water (80°C, 24 hrs) and quantify retained antioxidant via UV-Vis at 275 nm .

Q. What computational methods predict the reactivity of 2,2'-Thiobis(4-nonylphenol) with polymer radicals?

- Methodological Answer :

- DFT Calculations : Use Gaussian-16 with B3LYP/6-31G(d) to model H-atom transfer energetics; lower activation energy (~25 kJ/mol) correlates with higher antioxidant activity .

- Molecular Dynamics (MD) : Simulate diffusion coefficients in polyethylene melts to assess compatibility with polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。